1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

Description

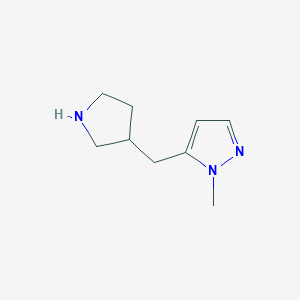

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-(pyrrolidin-3-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(3-5-11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCCMCSNBFLNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Biological Activity

The biological profile of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole is significantly influenced by the specific arrangement and nature of its substituents. The interplay between the methylated pyrazole (B372694) core and the pyrrolidin-3-ylmethyl side chain is critical in defining its interactions with biological targets.

Modifications of the Pyrrolidine (B122466) Ring for SAR Elucidation

The pyrrolidine ring, containing a basic nitrogen atom, is a common motif in many centrally active compounds and serves as a key interaction point with many receptors. Modifications to this ring are a valuable strategy to probe the structure-activity relationship (SAR).

Alkyl Substitutions on Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary site for modification to explore the SAR. The nature of the substituent on this nitrogen can impact the compound's basicity, lipophilicity, and steric profile. Introducing small alkyl groups, such as methyl or ethyl, can provide insights into the steric tolerance of the binding pocket. For example, in a related series of compounds, the substitution on a pyrrolidine-like ring was shown to be critical for activity.

To illustrate the potential impact of such modifications, consider the hypothetical data in the table below, based on general principles observed in similar compound series.

| Compound ID | R Group on Pyrrolidine N | Hypothetical Activity (Ki, nM) |

| 1 | H | 100 |

| 2 | Methyl | 50 |

| 3 | Ethyl | 80 |

| 4 | Isopropyl | 200 |

| 5 | Benzyl | 150 |

This data is illustrative and not based on experimental results for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole.

Stereochemical Considerations within the Pyrrolidine Ring

The pyrrolidin-3-ylmethyl group contains a stereocenter at the 3-position of the pyrrolidine ring. The absolute configuration (R or S) at this center can have a profound impact on the biological activity of the molecule. The two enantiomers will present the pyrazole moiety in different spatial orientations, which can lead to differential binding affinities for a chiral biological target such as a receptor or enzyme. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other. Therefore, the stereoselective synthesis and evaluation of both enantiomers are crucial steps in the SAR exploration of such compounds.

Bioisosteric Replacements and Scaffold Hopping Strategies for Analogues

To optimize the properties of a lead compound like 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, medicinal chemists often employ strategies such as bioisosteric replacement and scaffold hopping. These approaches aim to improve potency, selectivity, or pharmacokinetic properties while retaining the key pharmacophoric elements.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. For the pyrrolidine ring, potential bioisosteres could include other cyclic amines like piperidine, azetidine, or even non-basic rings that maintain a similar size and shape.

Scaffold hopping involves a more drastic change in the core structure of the molecule while preserving the three-dimensional arrangement of the key binding groups. For the 1-methyl-pyrazole core, alternative scaffolds could include other five- or six-membered aromatic heterocycles. This strategy can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. For instance, in the development of cannabinoid receptor antagonists, the pyrazole core has been successfully replaced with other heterocycles like thiazoles and imidazoles. acs.org

The table below presents hypothetical data illustrating the effect of bioisosteric replacement of the pyrrolidine ring.

| Compound ID | Cyclic Amine | Hypothetical Activity (Ki, nM) |

| 1 | Pyrrolidine | 100 |

| 6 | Azetidine | 150 |

| 7 | Piperidine | 80 |

| 8 | Morpholine | 500 |

This data is illustrative and not based on experimental results for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole.

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Mechanisms of Action for Related Pyrazole-Pyrrolidine Scaffolds

The pyrazole (B372694) ring is a versatile scaffold extensively utilized in drug discovery, known for its ability to act as a bioisosteric replacement for other functional groups and to engage in various biological interactions. When combined with a pyrrolidine (B122466) ring, the resulting scaffold gains additional structural diversity and conformational flexibility, which can be fine-tuned to achieve specific biological activities. acs.org

Research into pyrazole-based compounds has revealed their capacity to modulate the activity of numerous biological targets. The pyrazole nucleus can serve as a hydrogen bond donor and acceptor, and its derivatives have been successfully developed as inhibitors of enzymes and modulators of receptors. nih.gov The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is also a common feature in many biologically active compounds and can be crucial for establishing key interactions with biological targets. acs.org The combination of these two scaffolds has led to the development of compounds with a wide array of pharmacological activities.

Cellular Pathway Modulation Studies

A significant body of research has demonstrated the potent anti-proliferative and pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. These compounds often exert their effects by interfering with critical cellular pathways involved in cell cycle regulation and programmed cell death.

Numerous pyrazole derivatives have been shown to induce apoptosis in cancer cells. For instance, certain pyrazole-based chalcones have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, demonstrating significant anticancer activity. rsc.org Studies on other pyrazole derivatives have shown that they can induce apoptosis through mechanisms that involve the generation of reactive oxygen species, mitochondrial depolarization, activation of caspases, disruption of the cell membrane, and DNA fragmentation. nih.gov While specific data for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole is not available, the prevalence of these mechanisms among related compounds suggests a potential avenue of investigation.

| Compound Type | Cell Line | IC50 (µM) | Observed Effects |

| Pyrazole-based chalcone (B49325) derivative (7d) | MCF-7 (Breast Cancer) | - | Upregulation of p21 gene expression. rsc.org |

| Pyrazole-based chalcone derivative (9e) | PACA2 (Pancreatic Cancer) | - | Upregulation of p53; downregulation of BID and CCND1. rsc.org |

| Pyrazole derivative (35) | HCT-116 (Colon Cancer) | 1.1 | Arrested cell cycle at SubG1/G1 phase. mdpi.com |

| Pyrazole derivative (35) | Huh-7 (Liver Cancer) | 1.6 | Arrested cell cycle at SubG1/G1 phase. mdpi.com |

| Pyrazole derivative (35) | MCF-7 (Breast Cancer) | 3.3 | Arrested cell cycle at SubG1/G1 phase. mdpi.com |

| Pyrazole derivative (50) | MCF-7 (Breast Cancer) | 0.83-1.81 | Significant inhibition. mdpi.com |

| Pyrazole derivative (50) | A549 (Lung Cancer) | 0.83-1.81 | Significant inhibition. mdpi.com |

| Pyrazole derivative (50) | HeLa (Cervical Cancer) | 0.83-1.81 | Significant inhibition. mdpi.com |

| Pyrazole derivative (66) | H460, MCF-7, A549 | 0.75-4.21 | Inhibition of proliferation. mdpi.com |

| Pyrazole derivative (90) | - | - | EGFR kinase inhibition. mdpi.com |

| Pyrazole derivative (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | Moderate cytotoxicity. nih.gov |

| Pyrazole derivative (L3) | MCF-7 (Breast Cancer) | 81.48 ± 0.89 | Moderate cytotoxicity. nih.gov |

The pyrazole scaffold is a key component in numerous enzyme inhibitors, with its derivatives showing activity against a wide range of enzymatic targets.

Protein Kinases: Pyrazole-based compounds have been extensively developed as protein kinase inhibitors. nih.gov For example, Ruxolitinib, a selective JAK1 and JAK2 inhibitor, contains a pyrazole ring and has IC50 values in the low nanomolar range. mdpi.com Afuresertib, another pyrazole-based inhibitor, potently inhibits all three isoforms of Akt kinase with an IC50 value of 0.02 nM for Akt1. mdpi.com Pyrazole derivatives have also been reported as inhibitors of Aurora kinases and BCR-ABL kinase. nih.gov

Monoamine Oxidase (MAO): Pyrazole and pyrazoline derivatives are recognized as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov Some halogenated pyrazoline derivatives have shown high potency and selectivity for MAO-B, with IC50 values in the sub-micromolar range. mdpi.com For instance, compound EH7 exhibited a high selectivity index of 133.0 for MAO-B and was found to be a reversible and competitive inhibitor with a Ki value of 0.034 ± 0.0067 µM. mdpi.com

T-type Calcium Channels: The modulation of T-type calcium channels is a promising strategy for the treatment of neuropathic pain. nih.gov Novel pyrrolidine-based T-type calcium channel inhibitors have been developed, demonstrating the potential of this scaffold in targeting ion channels. nih.gov Certain pyrazole-pyrrolidine carboxamides have shown inhibitory activity against both Cav3.1 and Cav3.2 channels. nih.gov

| Enzyme Target | Compound Type | IC50 / Ki | Inhibition Type |

| JAK1/JAK2 | Ruxolitinib (pyrazole-containing) | ~3 nM (IC50) | - |

| Akt1 | Afuresertib (pyrazole-based) | 0.02 nM (IC50) | ATP-competitive, reversible |

| Aurora A Kinase | Pyrazole derivative (Compound 6) | 0.16 µM (IC50) | - |

| MAO-B | Halogenated Pyrazoline (EH7) | 0.063 µM (IC50), 0.034 ± 0.0067 µM (Ki) | Reversible, Competitive |

| MAO-A | Halogenated Pyrazoline (EH6) | 10.8 ± 1.03 µM (Ki) | Competitive |

| MAO-B | Halogenated Pyrazoline (EH6) | 0.19 ± 0.016 µM (Ki) | Competitive |

| Cav3.1 / Cav3.2 | Pyrrolidine-based inhibitors | Various | - |

The pyrazole-pyrrolidine scaffold has also been explored for its ability to interact with G-protein coupled receptors (GPCRs), such as muscarinic and cannabinoid receptors.

Muscarinic Receptors: Pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, enhancing the binding affinity of the endogenous ligand acetylcholine. nih.gov These compounds have pKB values in the range of 6.3 to 6.5. nih.gov

Cannabinoid Receptors: Tricyclic pyrazole-based compounds, designed as rigid analogs of the CB1 antagonist rimonabant, have shown high affinity and selectivity for either CB1 or CB2 receptors. nih.govnih.gov This demonstrates the potential of the pyrazole scaffold to be tailored for specific cannabinoid receptor interactions. nih.govnih.gov

| Receptor Target | Compound Type | Activity | Affinity (pKB / Ki) |

| M4 Muscarinic Receptor | Pyrazol-4-yl-pyridine derivatives | Positive Allosteric Modulator | 6.3 - 6.5 (pKB) |

| Cannabinoid Receptor (CB1/CB2) | Tricyclic pyrazole-based compounds | Antagonist/Inverse Agonist | High affinity and selectivity |

Target Validation in Preclinical Models

To validate the molecular targets and elucidate the mechanisms of action of pyrazole-based compounds, various preclinical models and assays have been employed.

Gene Expression Profiling: The mode of action of potent pyrazole-3-carbohydrazyde compounds with anti-cancer activity has been investigated by comparing their gene expression profiles. nih.gov In a study on pyrazole-based chalcones, quantitative PCR (qPCR) was used to assess the expression levels of apoptotic and cell cycle-related genes in cancer cells after treatment. For example, one compound was found to upregulate the expression of the p21 gene, while another upregulated p53 and downregulated BID and CCND1. rsc.org

Cellular Thermal Shift Assay (CETSA): This technique has been used to confirm the direct binding of pyrazolone (B3327878) compounds to their cellular targets. acs.orgnih.gov In one study, CETSA was employed to validate the interaction between a pyrazolone lead compound and 14-3-3-E in a cellular context, confirming it as a definitive target. acs.orgnih.gov

These target validation methods are crucial for confirming the molecular interactions of novel compounds and for understanding their downstream cellular effects. While specific data for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole is not yet available, these approaches represent the standard methodologies that would be employed to validate its potential targets and mechanisms of action.

Proteomic and Metabolomic Approaches to Pathway Analysis

In the absence of direct research on 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, a hypothetical discussion of how proteomic and metabolomic approaches could be applied is presented below. This section is for illustrative purposes and is based on general principles of these techniques in pharmacology and toxicology.

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, are powerful tools for understanding the biological pathways affected by a chemical compound. If 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole were to be investigated using these "omics" technologies, researchers would typically treat a biological system (e.g., cultured cells or a model organism) with the compound and compare the resulting protein and metabolite profiles to an untreated control.

Hypothetical Proteomic Investigation:

A typical proteomic workflow would involve protein extraction from treated and untreated samples, followed by digestion into smaller peptides. These peptides would then be analyzed using mass spectrometry to identify and quantify the proteins present.

Table 1: Hypothetical Differentially Expressed Proteins Following Treatment with 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

| Protein Name | Gene Symbol | Fold Change | p-value | Postulated Biological Process |

| Cytochrome P450 2D6 | CYP2D6 | ↑ 2.5 | < 0.05 | Xenobiotic metabolism |

| Heat shock protein 70 | HSP70 | ↑ 1.8 | < 0.05 | Cellular stress response |

| Caspase-3 | CASP3 | ↑ 3.1 | < 0.01 | Apoptosis |

| Mitogen-activated protein kinase 1 | MAPK1 | ↓ 2.0 | < 0.05 | Signal transduction |

This data is purely illustrative and not based on actual experimental results for the specified compound.

Hypothetical Metabolomic Investigation:

Similarly, a metabolomic study would involve the extraction of small molecules from treated and untreated systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with chromatography would be used to identify and quantify changes in metabolite levels.

Table 2: Hypothetical Altered Metabolites Following Treatment with 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

| Metabolite | Pathway | Fold Change | p-value |

| Glucose | Glycolysis | ↓ 1.7 | < 0.05 |

| Lactate | Fermentation | ↑ 2.2 | < 0.05 |

| ATP | Energy metabolism | ↓ 1.9 | < 0.01 |

| Glutathione | Oxidative stress | ↓ 2.5 | < 0.01 |

This data is purely illustrative and not based on actual experimental results for the specified compound.

By integrating the data from these hypothetical proteomic and metabolomic studies, researchers could begin to piece together the mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole. For instance, the hypothetical data above might suggest that the compound induces cellular stress and apoptosis, potentially through interference with energy metabolism and signal transduction pathways.

It is crucial to reiterate that the information and data presented in this section are hypothetical. A thorough scientific investigation involving actual laboratory experiments would be necessary to determine the true biological activity and mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole.

Interactions with Biological Targets

Ligand Binding Studies

Ligand binding studies are crucial for determining the affinity and potency of a compound for its biological target. These studies often involve radioligand binding assays and enzyme inhibition assays.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a common method to determine the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand is allowed to bind to its receptor, and a test compound is then added to compete for the binding site. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been evaluated for their affinity to cannabinoid receptors (CB1 and CB2). One of the most potent ligands for the hCB1 receptor in this series demonstrated a Ki value of 5.6 nM. Some of these compounds were also found to act as inverse agonists.

In another study, pyrazole-based small molecules were identified as agonists for the apelin receptor. Through focused screening and optimization, a lead compound was discovered with a Ki of 1.3 µM. Further structural modifications led to the development of more potent agonists. High binding affinities of some of these compounds, with Ki values as low as 0.036 µM, indicated that they competitively displaced the radiolabeled apelin-13, suggesting they bind to the orthosteric site of the apelin receptor.

The binding affinities of some representative pyrazole (B372694) derivatives for their respective receptors are summarized in the table below.

| Compound Class | Target Receptor | Ligand | Ki (nM) |

| 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (hCB1) | Derivative 30 | 5.6 |

| Pyrazole-based small molecules | Apelin Receptor | Lead Compound 9 | 1300 |

| Pyrazole-based small molecules | Apelin Receptor | Compound 21 | 36 |

| Pyrazole-based small molecules | Apelin Receptor | Compound 22 | 38 |

| Pyrazole-based small molecules | Apelin Receptor | Compound 25 | 54 |

Enzyme Inhibition Assays for Target Potency

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's inhibitory potency.

For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. Several of these compounds showed competitive activities against JNK3 with IC50 values in the sub-micromolar range. The most potent derivative exhibited an IC50 value of 227 nM.

Another class of pyrazole derivatives has been investigated as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for novel antibiotics. The most potent pyrazole analog in this series had an IC50 of 17.9 ± 8.0 μM. A single enantiomer of an α-methyl analog showed an IC50 of 18.8 µM.

The inhibitory potencies of some pyrazole derivatives against their target enzymes are presented in the table below.

| Compound Class | Target Enzyme | Compound | IC50 (µM) |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Compound 7a | 0.635 |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Compound 7b | 0.824 |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Compound 8a | 0.227 |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Compound 8b | 0.361 |

| Pyrazole-based inhibitors | DapE | Compound 7d | 17.9 |

| Pyrazole-based inhibitors | DapE | (R)-enantiomer of ɑ-methyl analog | 18.8 |

Crystallographic and NMR Studies of Ligand-Target Complexes

To understand the molecular basis of ligand-target interactions, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

X-ray crystallography can provide a static, three-dimensional structure of a ligand bound to its target protein. For instance, the crystal structure of an aminopyrazole derivative (compound 26k) in complex with JNK3 has been solved at a resolution of 1.8 Å. This structure revealed that the compound interacts with JNK3 through hydrogen bonding with the hinge residue Met149.

NMR spectroscopy, on the other hand, can provide information about the dynamic aspects of ligand-target interactions in solution. Comprehensive 1D and 2D NMR spectroscopy has been used to characterize pyrazole-based JNK3 inhibitors. Saturation Transfer Difference (STD) NMR has also been employed for fragment screening to identify initial hits that bind to JNK3.

Spectroscopic Techniques for Analyzing Molecular Interactions (e.g., Fluorescence, SPR)

Various spectroscopic techniques are utilized to further characterize the binding kinetics and thermodynamics of ligand-target interactions.

Fluorescence spectroscopy is a sensitive technique that can be used to monitor binding events. For example, fluorescently labeled apelin receptor ligands have been developed to study their binding and function. These fluorescent ligands were shown to bind to and activate the apelin receptor.

A thermal shift assay, which measures the change in the thermal denaturation temperature of a protein upon ligand binding, has been used to study the interaction of pyrazole-based inhibitors with DapE. A significant positive shift in the melting temperature of the enzyme was observed upon binding of an inhibitor, indicating stabilization of the enzyme. This technique also allowed for the calculation of the inhibitor's Ki value, which was found to be 17.3 ± 2.8 μM.

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can bind to the primary, or orthosteric, binding site of a receptor, where the endogenous ligand binds, or to a secondary, or allosteric, site.

Orthosteric Binding: Many pyrazole derivatives have been shown to be competitive inhibitors, suggesting they bind to the orthosteric site of their target. For example, kinetic competition assays with pyrazole-based DapE inhibitors confirmed a competitive binding mode. This indicates that these inhibitors directly compete with the natural substrate for the active site of the enzyme. Similarly, radioligand displacement assays with pyrazole-based apelin receptor agonists suggested binding to the orthosteric site.

Allosteric Modulation: In contrast, the cannabinoid CB1 receptor is known to have allosteric binding sites. While many pyrazole-based cannabinoid receptor ligands are designed as orthosteric antagonists or inverse agonists, the existence of allosteric modulators for this receptor opens up the possibility for pyrazole derivatives to act through this mechanism. Allosteric modulators can fine-tune the receptor's response to endogenous ligands, offering a different therapeutic approach.

Preclinical Pharmacological Research in Animal Models

In Vivo Efficacy Studies in Disease Models (Non-Human)

Efficacy studies in relevant animal models of disease are fundamental to establishing the therapeutic potential of a compound. No in vivo efficacy data for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole was identified in the searched scientific literature for any of the following therapeutic areas.

Neuropharmacological Effects (e.g., procognitive activity in rodents)

No studies were found that investigated the neuropharmacological effects of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole in rodent models. There is no available data on its potential procognitive, anxiolytic, antidepressant, or antipsychotic activity in vivo.

Anti-inflammatory and Analgesic Effects (in vivo)

There are no published in vivo studies detailing the potential anti-inflammatory or analgesic properties of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole. Standard animal models of inflammation (e.g., carrageenan-induced paw edema) or pain (e.g., hot plate test, writhing test) have not been used to evaluate this specific compound.

Anti-infective Efficacy (e.g., antimicrobial, antifungal, antimycobacterial, antiviral)

No research has been published on the in vivo anti-infective efficacy of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole. Its activity against bacterial, fungal, mycobacterial, or viral infections has not been reported in any non-human models.

Anticancer Activity in Xenograft Models (Non-Human)

The potential anticancer activity of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole has not been evaluated in any published preclinical xenograft models. There is no available data regarding its effect on tumor growth, progression, or metastasis in vivo.

In Vivo Target Engagement and Biomarker Studies

No in vivo target engagement or biomarker studies for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole have been reported. There is no information available to confirm that this compound interacts with its intended biological target(s) in a living organism, nor are there any identified biomarkers that could be used to measure its pharmacological activity.

Brain Penetration Studies and Central Nervous System Research Utility

There is no available data from in vivo studies in animal models concerning the ability of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole to cross the blood-brain barrier. Consequently, its concentration in the central nervous system following systemic administration is unknown, and its utility for CNS research has not been established.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, this would involve docking the compound into the active site of a specific protein target to predict its binding mode and affinity.

Identification of Key Binding Residues and Hotspots

In a hypothetical docking study of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, the primary goal would be to identify the key amino acid residues within the target's binding site that form significant interactions with the ligand. These "hotspots" are crucial for the stability of the ligand-protein complex. The analysis would pinpoint which residues contribute most to the binding energy.

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Pi Interactions

The binding of a ligand to a protein is governed by various non-covalent interactions. For 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, a detailed analysis would focus on:

Hydrogen Bonding: The pyrazole (B372694) and pyrrolidine (B122466) rings contain nitrogen atoms that can act as hydrogen bond acceptors, and the secondary amine in the pyrrolidine can act as a hydrogen bond donor. Docking simulations would identify specific residues (e.g., serine, threonine, asparagine, glutamine) that could form these critical interactions.

Hydrophobic Interactions: The methyl group and the aliphatic portions of the pyrrolidine ring would likely engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine in the binding pocket.

Pi-Pi Interactions: The aromatic pyrazole ring could participate in pi-pi stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical data table summarizing such interactions might look like this:

| Interaction Type | Potential Interacting Residues (Example) |

| Hydrogen Bond (Donor) | Asp, Glu |

| Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln |

| Hydrophobic | Ala, Val, Leu, Ile |

| Pi-Pi Stacking | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. An MD simulation of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, both in solution and when bound to a target protein, would provide insights into its conformational flexibility and the stability of the protein-ligand complex. The simulation would track the changes in the ligand's conformation and its interactions with the protein over a set period, revealing the dynamic nature of the binding.

De Novo Drug Design and Virtual Screening Methodologies

De Novo Drug Design: This involves designing a novel drug molecule from scratch. The structure of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could be used as a starting fragment. Computational programs could then "grow" new functional groups from this scaffold to optimize its binding to a target.

Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A virtual screen could be performed on a library of pyrazole derivatives, including 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, to predict their potential activity against a panel of targets.

Free Energy Perturbation and Thermodynamic Integration Calculations for Binding Affinity Prediction

Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods used to calculate the relative binding free energy of one ligand compared to another. If a series of analogs of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole were designed, FEP or TI could be used to predict which modifications would most improve the binding affinity for a given target. These calculations provide a quantitative prediction of the change in binding energy (ΔΔG).

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. If a set of active pyrazole-containing molecules were known, a pharmacophore model could be generated. This model would define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could then be evaluated to see how well it fits this model, thereby predicting its potential activity. This approach is a cornerstone of ligand-based drug design, where the design of new molecules is guided by the properties of known active compounds.

Derivatization and Analog Synthesis for Specific Research Applications

Synthesis of Probes for Target Identification and Validation

To unravel the mechanism of action of a bioactive compound, it is often necessary to synthesize probes that can be used to identify and validate its biological targets. This typically involves the incorporation of a reporter group, such as an affinity tag or a label, onto the core scaffold.

Affinity Labels and Biotinylated Analogues

Affinity labels are chemically reactive molecules that can form a covalent bond with their biological target, allowing for its isolation and identification. The synthesis of such labels based on the 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole scaffold would likely involve the introduction of a reactive electrophilic group. A common strategy would be to modify the pyrrolidine (B122466) ring, for instance, by introducing an acylating agent.

Biotinylation is a widely used technique for affinity-based purification of target proteins. A biotinylated analogue of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could be synthesized by attaching a biotin (B1667282) molecule via a flexible linker to a non-critical position on the scaffold. The pyrrolidine nitrogen would be a logical point of attachment, where a linker could be introduced through N-acylation or N-alkylation. The choice of linker length and composition is critical to ensure that the biotin moiety does not sterically hinder the interaction of the core scaffold with its target.

Table 1: Potential Strategies for Affinity Label and Biotinylated Analogue Synthesis

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Attachment Point |

| Affinity Label | Introduction of an electrophilic warhead | N-Hydroxysuccinimide (NHS) esters, isothiocyanates, α-haloketones | Pyrrolidine nitrogen |

| Biotinylated Analogue | Acylation with a biotin-linker conjugate | Biotin-NHS ester, Biotin-PEG-COOH | Pyrrolidine nitrogen |

Fluorescent and Radiolabeled Derivatives

Fluorescent probes are invaluable tools for visualizing the distribution of a compound in cells and tissues. The synthesis of a fluorescent derivative of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole would involve the covalent attachment of a fluorophore. Similar to biotinylation, this is often achieved by linking the fluorophore to the pyrrolidine nitrogen. A variety of fluorophores with different excitation and emission spectra are commercially available as reactive derivatives (e.g., NHS esters or isothiocyanates) for this purpose.

Radiolabeling allows for highly sensitive detection and quantification of a compound and its metabolites. Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole scaffold. For instance, ¹⁴C could be introduced using a radiolabeled methylating agent in the final step of the pyrazole (B372694) synthesis. Alternatively, catalytic tritium exchange can be used to introduce ³H into the molecule.

Table 2: Methodologies for Fluorescent and Radiolabeled Derivative Synthesis

| Derivative Type | Synthetic Methodology | Common Labels/Isotopes |

| Fluorescent Derivative | Conjugation with a reactive fluorophore | Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate, BODIPY derivatives |

| Radiolabeled Derivative | Incorporation of a radioactive isotope | Carbon-14 (¹⁴C), Tritium (³H) |

Development of Photoaffinity Labels for Protein Interaction Studies

Photoaffinity labeling is a powerful technique to identify direct binding partners of a compound within a complex biological system. enamine.netnih.gov This method involves a derivative that is chemically inert until activated by UV light, at which point it forms a highly reactive species that covalently crosslinks to nearby molecules. enamine.netnih.gov Common photo-reactive groups include diazirines, benzophenones, and aryl azides. enamine.netnih.gov

The synthesis of a photoaffinity label of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole would require the incorporation of one of these photo-reactive moieties. For example, a diazirine-containing carboxylic acid could be coupled to the pyrrolidine nitrogen. The choice of the photo-reactive group and its position of attachment are critical to ensure that the probe retains its biological activity.

Table 3: Common Photo-Reactive Moieties for Photoaffinity Labeling

| Photo-Reactive Moiety | Activating Wavelength (nm) | Reactive Intermediate |

| Phenyl azide | 254-280 | Nitrene |

| Benzophenone | 350-360 | Triplet biradical |

| Phenyl diazirine | 350-380 | Carbene |

Synthesis of Metabolite Analogues for In Vitro Studies

Understanding the metabolic fate of a compound is crucial in drug development. In vitro studies with liver microsomes or hepatocytes often require authentic standards of potential metabolites. For 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, potential metabolic transformations could include N-demethylation of the pyrazole ring, oxidation of the pyrrolidine ring, or hydroxylation of the aliphatic linker.

The synthesis of these potential metabolite analogues would involve specific chemical routes. For instance, an N-desmethyl analogue could be prepared by starting with an N-protected pyrazole and deprotecting it in the final step. Hydroxylated analogues could be synthesized by using a starting material that already contains a protected hydroxyl group at the desired position.

Design and Synthesis of Advanced Scaffolds (e.g., fused bicyclic systems)

To explore new chemical space and improve the pharmacological properties of the 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole scaffold, the design and synthesis of more rigid, fused bicyclic systems is a promising strategy. Such modifications can lock the conformation of the molecule, potentially leading to increased potency and selectivity.

Several synthetic strategies can be envisioned to create fused bicyclic systems from a pyrazole-pyrrolidine core. One approach could involve an intramolecular cyclization reaction. For example, if a suitable functional group is introduced on the pyrazole ring, it could react with the pyrrolidine nitrogen or an adjacent carbon to form a new ring. Another approach is to use cycloaddition reactions to build a new ring onto the existing scaffold. The synthesis of fused pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines are examples of how bicyclic N-heterocycles can be constructed. nih.gov The stereoselective synthesis of fused bicyclopyrazolidines has also been reported, providing access to complex pyrazoline and pyrrolidine structures. nih.gov

Table 4: Potential Advanced Scaffolds Derived from 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

| Fused Bicyclic System | General Synthetic Approach |

| Pyrrolo[1,2-a]pyrazole | Intramolecular cyclization |

| Pyrazolo[1,5-a]pyrimidine | Condensation with a β-dicarbonyl compound |

| Imidazo[1,2-b]pyrazole | Reaction with an α-haloketone |

Broader Research Applications and Future Directions

Role of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole as a Research Tool

While direct applications of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole as a research tool are not documented, its structural motifs—a substituted pyrazole (B372694) and a pyrrolidine (B122466) ring—are common in biologically active molecules. Pyrazole derivatives are synthesized to probe biological systems and act as ligands for various receptors. For instance, different pyrazole-based compounds have been created to study muscarinic receptors, demonstrating how modifications to the pyrazole and its substituents can modulate binding affinity and efficacy. researchgate.net A compound like 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could potentially serve as a novel scaffold or starting point for developing selective ligands to investigate specific biological targets, leveraging the known versatility of the pyrazole core.

Potential in Agricultural Chemistry Research

The pyrazole chemical class has a significant history in agricultural science, with numerous derivatives developed as herbicides, fungicides, and insecticides. globalresearchonline.netnih.gov The mode of action often involves the inhibition of specific enzymes essential for the survival of weeds, fungi, or insects. For example, certain pyrazole derivatives containing phenylpyridine moieties have shown potent herbicidal activity. nih.govmdpi.com Given this precedent, 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could be investigated as a candidate for agrochemical applications. Its unique substitution pattern might confer selectivity for novel biological targets in pests or weeds, potentially leading to the development of new crop protection agents.

Applications in Material Science and Supramolecular Chemistry

Pyrazole derivatives have found applications in material science, for instance, as fluorescent substances and dyes. globalresearchonline.net The nitrogen atoms in the pyrazole ring can act as ligands, allowing for the formation of coordination complexes with metal ions. This property is fundamental in supramolecular chemistry for constructing metal-organic frameworks (MOFs) and other complex architectures. While there is no specific research on 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole in this area, its structure suggests it could act as a bidentate or bridging ligand, potentially forming novel coordination polymers or supramolecular assemblies with interesting photophysical or catalytic properties.

Exploration in Catalysis Research

The use of pyrazole-containing ligands in catalysis is well-established. These ligands can coordinate with transition metals to form catalysts for a variety of organic transformations. For example, pyrazole derivatives have been incorporated into enzyme-catalyzed systems for the synthesis of complex organic molecules. nih.gov The specific structure of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, featuring both a pyrazole and a pyrrolidine moiety, offers multiple coordination sites. This could be exploited in the design of new chiral catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

Future Avenues in Chemical Biology and Drug Discovery Research

The pyrazole scaffold is a cornerstone of modern drug discovery, present in drugs treating a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.govnih.govmdpi.com The versatility of the pyrazole ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. bohrium.com

Polypharmacology, the concept of designing single molecules that can interact with multiple biological targets, is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. The modular nature of substituted pyrazoles makes them attractive scaffolds for creating multi-target ligands. By combining the pyrazole core with other pharmacophores, it is possible to design compounds that modulate several disease-relevant pathways simultaneously. Sulfonamide-bearing pyrazolone (B3327878) derivatives, for example, have been explored as multi-target agents. researchgate.net A molecule such as 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole could be a starting point for developing ligands designed to interact with more than one receptor or enzyme, potentially offering improved therapeutic efficacy.

Drug discovery for rare diseases often requires innovative approaches and novel chemical matter. The broad biological activity associated with the pyrazole class suggests that libraries of diverse pyrazole derivatives could be valuable in screening campaigns against targets implicated in rare diseases. nih.gov While no specific studies link 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole to any rare disease, its potential to be synthesized and included in such screening libraries represents a possible future research direction. The discovery of a pyrazole-based compound with activity against a rare disease target could open up new therapeutic avenues for patient populations with unmet medical needs.

Mechanistic Studies of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole in Under-explored Biological Systems Remain Largely Uncharted

A comprehensive review of scientific literature reveals a notable absence of published research on the specific compound 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole for mechanistic studies within under-explored biological systems. While the broader class of pyrazole derivatives has been the subject of extensive investigation for various biological activities, this particular molecule has not been documented in the context of elucidating novel cellular pathways or mechanisms of action in less-characterized biological contexts.

The current body of research on pyrazole-containing compounds primarily focuses on their interactions with well-established biological targets. For instance, various pyrazole derivatives have been explored as antagonists for the Androgen Receptor in the context of prostate cancer research. eurekaselect.comnih.gov Other studies have detailed the synthesis and evaluation of pyrazole analogs as ligands for muscarinic receptors. researchgate.net The pyrazole scaffold is also recognized for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, which are generally investigated within known biological frameworks. nih.gov

Furthermore, research into compounds such as 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives has identified their potential as acaricides and insecticides, with activities against specific agricultural pests. mdpi.comnih.gov Another well-known pyrazole derivative, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is utilized for its neuroprotective effects, although its precise mechanisms in various conditions are still being fully elucidated. researchgate.net

Despite the diverse applications of the pyrazole core structure, the specific derivative, 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, does not appear in the available scientific literature in connection with the exploration of novel or under-studied biological systems. Consequently, there are no detailed research findings or data tables to present regarding its use in such mechanistic studies. This suggests that the potential of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole as a chemical probe for investigating uncharted areas of biology is a field that remains to be explored.

Future research endeavors would be necessary to synthesize and characterize this compound and subsequently investigate its biological activity profile. Such studies would be foundational in determining if 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole possesses novel bioactivities and could serve as a valuable tool for uncovering new mechanisms in biological systems that are not yet well understood.

Conclusion

Summary of Key Academic Research Findings for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole

A comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research on 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole. As of now, there are no peer-reviewed academic publications that focus specifically on the synthesis, characterization, or biological evaluation of this compound. Its existence is confirmed through its listing in chemical supplier catalogs, which provide a Chemical Abstracts Service (CAS) number of 1369101-55-2. bldpharm.com

The absence of direct research necessitates an inferential approach, drawing upon the extensive body of work on structurally related pyrazole (B372694) and pyrrolidine (B122466) derivatives to postulate its potential properties and areas of interest.

General Synthesis Approaches for Related Pyrazole Derivatives:

The synthesis of substituted pyrazoles is a well-documented area of organic chemistry. nih.govnih.gov Common methods for constructing the pyrazole ring that could be adapted for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole include:

Condensation of 1,3-dicarbonyl compounds with hydrazines: This is a classical and versatile method for forming the pyrazole core. nih.govmdpi.com

Cycloaddition reactions: 1,3-dipolar cycloadditions are also employed to create the pyrazole ring system. mdpi.com

Functionalization of pre-formed pyrazole rings: Introducing substituents onto a pre-existing pyrazole scaffold is another common strategy. enamine.net

For the specific target compound, a plausible synthetic route could involve the reaction of a suitable pyrazole precursor with a protected 3-(halomethyl)pyrrolidine or a related electrophile, followed by deprotection.

Inferred Biological Potential from Analogous Compounds:

The biological activities of various pyrazole derivatives are extensively documented. nih.govx-mol.netglobalresearchonline.net These activities are highly dependent on the nature and position of the substituents on the pyrazole ring. nih.govresearchgate.net For instance, different substitution patterns can lead to compounds with anti-inflammatory, antimicrobial, anticancer, or neuroprotective properties. nih.govresearchgate.net

The presence of the pyrrolidine moiety is also significant. Pyrrolidine-containing compounds are known to interact with a variety of biological targets, and this scaffold is present in several FDA-approved drugs. nih.gov The combination of a pyrazole and a pyrrolidine ring in a single molecule, as seen in the title compound, could potentially lead to novel pharmacological profiles. For example, a study on 3,5-diaryl pyrazole derivatives containing a substituted pyrrolidine moiety showed inhibitory activity against certain inflammatory cytokines. nih.gov

Remaining Academic Questions and Challenges

The primary and most significant challenge is the fundamental lack of direct academic research on 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole. This presents a number of unanswered questions:

Optimized Synthesis and Characterization: What is the most efficient and scalable synthetic route to obtain this compound with high purity? Detailed spectroscopic and crystallographic characterization is also needed.

Physicochemical Properties: What are its key physicochemical properties, such as solubility, stability, and lipophilicity? These are crucial for any potential therapeutic application.

Biological Activity Profile: Does this compound exhibit any significant biological activity? A broad screening against various biological targets would be the first step to uncovering its potential.

Mechanism of Action: If biologically active, what is the underlying mechanism of action? Identifying the specific molecular targets is essential for further development.

Structure-Activity Relationships (SAR): How do modifications to the methyl group on the pyrazole, the pyrrolidine ring, or the methylene (B1212753) linker affect its biological activity? nih.gov

Pharmacokinetics and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted in biological systems?

Outlook for Future Scholarly Investigations of the Compound

The structural features of 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole make it an intriguing candidate for future academic investigation. The combination of the pyrazole and pyrrolidine moieties offers a promising starting point for the design of new bioactive molecules.

Future research should initially focus on developing a robust synthesis and thoroughly characterizing the compound. Following this, a comprehensive biological screening program could be initiated to explore its potential in various therapeutic areas, guided by the known activities of related pyrazole and pyrrolidine derivatives. Areas of potential interest could include, but are not limited to, oncology, inflammation, and neuroscience.

Subsequent studies could then delve into establishing a clear structure-activity relationship by synthesizing and testing a library of analogues. Computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide the design of more potent and selective compounds.

Q & A

Q. What are the foundational synthetic routes for 1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyrazole precursors with pyrrolidine derivatives. For example, describes a similar pyrazole derivative synthesized via azide addition and purification via flash chromatography. Key factors include temperature control (e.g., 50°C for 16 hours) and solvent selection (methylene chloride), which impact reaction efficiency . Yield optimization may require dry-load purification with Celite and gradient elution (cyclohexane/ethyl acetate) .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

1H NMR is critical for verifying substituent positions and stereochemistry. In , pyrazole protons resonate at δ 5.74 ppm (d, J = 0.5 Hz), while the pyrrolidinyl methyl group appears at δ 2.16 ppm. IR spectroscopy identifies functional groups (e.g., azide stretch at 2116 cm⁻¹), and HRMS confirms molecular weight (e.g., [M]+ at m/z 213.1008) . These methods are standard for validating synthetic success and purity.

Advanced Research Questions

Q. What computational strategies can predict reactivity or optimize synthesis pathways for this compound?

Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach in ) enable predictive modeling. By integrating computational screening with experimental validation, researchers can identify optimal substituent arrangements or catalytic conditions. For instance, docking studies (using software like Discovery Studio Visualizer) could predict biological interactions, guiding synthetic modifications .

Q. How can structural analogs of this compound resolve contradictions in reported biological activities?

highlights that minor structural changes (e.g., nitro vs. hydroxy groups) significantly alter bioactivity. Comparative studies using analogs like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ( ) can isolate functional group contributions. For example, replacing pyrrolidinyl with morpholino groups may enhance solubility or target affinity, clarifying discrepancies in pharmacological data .

Q. What methodologies address challenges in regioselective functionalization of the pyrazole ring?

Regioselectivity is achieved through steric/electronic control or catalyst design. cites Mannich base reactions using triazole hybrids, where substituent positioning (e.g., 5-methyl vs. 3-nitro) directs reactivity. Advanced techniques like microwave-assisted synthesis or flow chemistry () improve selectivity and reduce side products .

Q. How do in vitro and in vivo assays differentiate the compound’s mechanism of action?

and describe screening protocols for anti-inflammatory and antimicrobial activity. For example, COX-2 inhibition assays (in vitro) and murine edema models (in vivo) can correlate structural features (e.g., pyrrolidinylmethyl groups) with efficacy. Discrepancies between assays may arise from bioavailability differences, necessitating pharmacokinetic studies (e.g., plasma stability tests) .

Data Analysis and Contradiction Resolution

Q. What statistical or comparative frameworks validate contradictory results in biological studies?

emphasizes comparative methodologies to isolate variables. For instance, meta-analysis of IC₅₀ values across studies (e.g., conflicting analgesic data in vs. 15) can identify confounding factors like assay conditions or cell lines. Multivariate analysis (e.g., PCA) may reveal hidden correlations between substituent electronegativity and activity .

Q. How can reaction intermediates be tracked to troubleshoot low-yield syntheses?

Real-time monitoring via TLC or LC-MS (as in ) identifies unstable intermediates. For example, azide intermediates in degrade under prolonged heating, necessitating shorter reaction times or inert atmospheres. Advanced tools like in-situ IR spectroscopy provide kinetic insights .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.